Product packaging for 2,4,6-Tris(4-methoxyphenyl)pyridine(Cat. No.:CAS No. 33567-23-6)

2,4,6-Tris(4-methoxyphenyl)pyridine

Cat. No.: B15015067
CAS No.: 33567-23-6
M. Wt: 397.5 g/mol
InChI Key: RTMGDKKYPVPUHJ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic and Materials Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in the realm of organic chemistry and materials science. Its presence in natural products, pharmaceuticals, and functional materials underscores its fundamental importance. The nitrogen atom within the pyridine ring imparts distinct electronic properties, including a dipole moment and the ability to act as a hydrogen bond acceptor or a ligand for metal coordination. This versatility allows for the fine-tuning of molecular properties, making pyridine-based structures highly sought after for a wide array of applications.

Overview of Triarylpyridines as Architectures for Functional Materials

Triarylpyridines, a class of compounds characterized by a central pyridine ring substituted with three aryl groups, have emerged as a significant architectural motif for the development of functional organic materials. The propeller-like, non-coplanar arrangement of the aryl substituents around the pyridine core can inhibit intermolecular aggregation, a crucial factor for maintaining high luminescence efficiency in the solid state. This structural feature, combined with the inherent electronic properties of the pyridine and aryl moieties, makes triarylpyridines promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The ability to modify the peripheral aryl groups allows for precise control over the photophysical and electrochemical characteristics of the resulting materials.

Research Landscape and Focus on 2,4,6-Tris(4-methoxyphenyl)pyridine

The research landscape surrounding this compound is primarily centered on its synthesis and its potential as a building block for more complex functional materials. The presence of the electron-donating methoxy (B1213986) groups on the phenyl rings is expected to influence the compound's electronic and photophysical properties, making it an attractive target for researchers exploring new materials for organic electronics.

The synthesis of this compound can be achieved through established methods for creating 2,4,6-triarylpyridines. A common route involves the reaction of 4-methoxyacetophenone and 4-methoxybenzaldehyde (B44291) in the presence of a nitrogen source, such as ammonium (B1175870) acetate (B1210297). Another approach is the conversion of the corresponding pyrylium (B1242799) salt, 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate, by reaction with ammonia (B1221849). nih.gov

While detailed experimental data on the photophysical and electrochemical properties of this compound are not extensively reported in publicly available literature, its structural features suggest potential for interesting luminescent and charge-transport properties. The methoxy groups can enhance solubility and influence the energy levels of the molecule, which are critical parameters for its application in electronic devices.

Below are some of the known properties and structural information for the compound and its close relatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compoundC₂₆H₂₃NO₃397.47Solid (inferred)
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborateC₂₆H₂₃BF₄O₄486.27Powder
2,6-Bis(4-methoxyphenyl)-4-phenylpyridineC₂₅H₂₁NO₂367.44Colorless crystalline solid nih.gov

This table is populated with data from publicly available chemical databases and research articles. The properties for this compound are largely inferred from its structure and data on closely related compounds due to a lack of specific experimental reports.

Table 2: Crystallographic Data for 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine

ParameterValue
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)10.334(3) nih.gov
b (Å)19.989(6) nih.gov
c (Å)9.872(3) nih.gov
β (°)96.68(3) nih.gov
Volume (ų)2024.1(10) nih.gov
Z4 nih.gov

This data is for a structurally similar compound and provides insight into the likely crystal packing and molecular conformation of this compound. The angles between the central pyridine ring and the two 4-methoxyphenyl (B3050149) rings and the phenyl ring are 35.1(1)°, 47.9(1)°, and 22.1(1)° respectively, indicating a non-coplanar structure. nih.gov

Further research is required to fully elucidate the specific photophysical and electrochemical properties of this compound. Such studies would involve techniques like UV-Vis and fluorescence spectroscopy to determine its absorption and emission characteristics, and cyclic voltammetry to probe its HOMO and LUMO energy levels. These data are crucial for assessing its suitability for various applications and for the rational design of new functional materials based on this promising molecular scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23NO3 B15015067 2,4,6-Tris(4-methoxyphenyl)pyridine CAS No. 33567-23-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33567-23-6

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

2,4,6-tris(4-methoxyphenyl)pyridine

InChI

InChI=1S/C26H23NO3/c1-28-22-10-4-18(5-11-22)21-16-25(19-6-12-23(29-2)13-7-19)27-26(17-21)20-8-14-24(30-3)15-9-20/h4-17H,1-3H3

InChI Key

RTMGDKKYPVPUHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanism Investigations

Divergent Synthetic Strategies for 2,4,6-Triarylpyridines

The construction of the 2,4,6-triarylpyridine scaffold can be achieved through various strategic approaches. These methods are broadly categorized into multicomponent reactions, which assemble the ring from simple precursors in a single pot, and transition metal-catalyzed syntheses that leverage the unique reactivity of metal complexes to form key bonds.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials. acsgcipr.org These reactions are prized for their operational simplicity, reduction in waste, and ability to rapidly generate molecular complexity.

The Chichibabin pyridine (B92270) synthesis, first reported by Aleksei Chichibabin in 1924, is a condensation reaction that forms a pyridine ring from aldehydes, ketones, α,β-unsaturated carbonyl compounds, or their combinations, using ammonia (B1221849) or an ammonia source. wikipedia.org This method is distinct from the other Chichibabin reaction, which involves the amination of a pre-existing pyridine ring. wikipedia.org

The synthesis of 2,4,6-triarylpyridines via this approach typically involves the reaction of two equivalents of an aryl methyl ketone (like 4-methoxyacetophenone) and one equivalent of an aryl aldehyde (like 4-methoxybenzaldehyde) with an ammonia source. The mechanism proceeds through a series of base-catalyzed aldol (B89426) condensations and Michael additions. wikipedia.org An α,β-unsaturated ketone (a chalcone) is first formed in situ from the aldehyde and one equivalent of the ketone. This intermediate then reacts with an enamine, formed from the second equivalent of the ketone and ammonia, followed by cyclization and oxidation/aromatization to yield the final pyridine ring. derpharmachemica.com

Many synthetic routes leading to aromatic heterocycles like pyridine inherently involve an oxidation step to achieve aromatization. In some methodologies, this is a distinct, final step, while in others, an oxidant is part of the initial reaction mixture or the reaction is conducted under an oxidative atmosphere.

For instance, the Hantzsch pyridine synthesis, a related multicomponent reaction, initially produces a dihydropyridine (B1217469) intermediate, which must then be oxidized to furnish the aromatic pyridine product. acsgcipr.org More direct approaches for 2,4,6-triarylpyridines have been developed that incorporate the oxidation within the primary reaction. A notable example is the use of a cobalt-decorated magnetic hydrotalcite nanocatalyst (Fe3O4/HT-Co) in a one-pot, three-component synthesis from acetophenones, aryl aldehydes, and ammonium (B1175870) acetate (B1210297). orgchemres.org This reaction is performed under aerobic conditions, where atmospheric oxygen serves as the terminal oxidant in the final aromatization step of the reaction cascade. orgchemres.org The efficiency of similar multicomponent reactions has also been observed to improve in the presence of air, indicating the role of oxidative processes in achieving high yields. researchgate.net

One of the most common and practical methods for synthesizing 2,4,6-triarylpyridines is a one-pot, three-component reaction using an aryl aldehyde, two equivalents of an aryl methyl ketone, and ammonium acetate as the nitrogen source. derpharmachemica.comresearchgate.netresearchgate.net Ammonium acetate is an ideal reagent as it serves as a convenient in situ source of ammonia under thermal conditions.

For the specific synthesis of 2,4,6-Tris(4-methoxyphenyl)pyridine, the reaction would involve 4-methoxybenzaldehyde (B44291), 4-methoxyacetophenone, and ammonium acetate. The reaction proceeds through the formation of a 1,5-dione intermediate, which then condenses with ammonia to form the pyridine ring. derpharmachemica.com Various catalysts and reaction conditions have been developed to optimize this transformation, enhancing yields and promoting green chemistry principles. These include the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent, solid acid catalysts like titanium silicate (B1173343) (TS-1) under solvent-free conditions, and microwave irradiation to accelerate the reaction. derpharmachemica.comresearchgate.netnih.gov

Table 1. Catalysts and Conditions for the Synthesis of 2,4,6-Triarylpyridines Using Ammonium Acetate
CatalystReactantsSolvent/ConditionsKey FeaturesReference
Solid NaOHSubstituted Acetophenones, Aromatic Aldehyde, NH4OAcPEG-400Green reaction solvent, simple work-up. derpharmachemica.com
TS-1 ZeoliteAcetophenone, Aryl Aldehyde, NH4OAcSolvent-freeEco-friendly, catalyst reusability, short reaction time. researchgate.net
Fe3O4/HT-Co NanoparticlesAcetophenones, Aryl Aldehydes, NH4OAcSolvent-free, Reflux, AerobicMagnetic catalyst for easy separation and reuse, high yields. orgchemres.org
None (Microwave)Benzaldehyde, 4-Methoxyacetophenone, AmmoniaSolvent-free, Microwave IrradiationRapid synthesis of a related triarylpyridine. nih.gov
None4,4'-Difluoro chalcone (B49325), Substituted Acetophenones, NH4OAcGlacial Acetic AcidAllows for different substituents at the 2- and 6-positions. researchgate.net

Transition metal catalysis offers powerful and often highly selective methods for the formation of complex organic molecules. For pyridine synthesis, palladium-catalyzed reactions have been developed that construct the ring through novel bond-forming strategies.

Advanced synthetic routes to substituted pyridines can be achieved through palladium-catalyzed C–H activation and subsequent cyclization. One such strategy involves the reaction of α,β-unsaturated oximes with alkenes. nih.gov The proposed mechanism involves a palladium-catalyzed electrophilic C–H alkenylation of the oxime, which generates a 1-azatriene intermediate. This intermediate then undergoes a 6π-electrocyclization followed by aromatization to yield the substituted pyridine product. nih.gov

Another convergent approach involves a sequence of olefin cross-metathesis followed by a palladium-catalyzed Heck reaction. rsc.org In this methodology, a Heck reaction is used to install a substituent at the β-position of an α,β-unsaturated-δ-sulfonamido intermediate. This is followed by a one-pot cyclization and elimination sequence, providing a catalytic and operationally simple route to 2,4,6-trisubstituted pyridines. rsc.org These methods highlight the utility of palladium catalysis in assembling the pyridine core through pathways distinct from traditional condensation chemistry.

Transition Metal-Catalyzed Syntheses

Copper-Catalyzed Oxidative Decarboxylation Couplings

Copper catalysis has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. In the context of pyridine synthesis, copper-catalyzed oxidative decarboxylation couplings represent a significant advancement. This strategy often involves the coupling of readily available carboxylic acids with other organic fragments, proceeding through a radical mechanism. The synergistic combination of copper catalysis and photoredox catalysis has broadened the scope of these reactions, enabling the formation of sp3 C–N bonds from abundant alkyl carboxylic acids and nitrogen nucleophiles. princeton.edu

While direct examples for the synthesis of this compound using this specific method are not extensively detailed in the provided results, the general principle involves the generation of a radical intermediate from a carboxylic acid precursor, which then participates in the pyridine ring formation. The efficiency of these reactions is often dependent on the choice of copper catalyst, oxidant, and reaction conditions. princeton.eduwpunj.edu For instance, copper(II) acetate has been shown to be effective in promoting the decarboxylation of alkynyl carboxylic acids. researchgate.net

Table 1: Examples of Copper-Catalyzed Coupling Reactions

Reactants Catalyst/Conditions Product Reference
Alkyl Carboxylic Acids, Nitrogen Nucleophiles Copper and Photoredox Catalysis sp3 C-N Coupled Products princeton.edu
Cinnamic Acids, Aliphatic Aldehydes Copper Catalyst Decarboxylative and Decarbonylative Cross-Coupling Products researchgate.net
Aryl Iodides, Formamide Copper Catalyst Aryl Nitriles researchgate.net

Metal-Free and Photochemical Synthesis Protocols

In a push towards more sustainable and environmentally benign chemical transformations, metal-free and photochemical synthetic methods have gained considerable traction. These approaches often utilize readily available reagents and mild reaction conditions, minimizing the generation of metallic waste.

Oxime-based cyclizations provide a versatile route to substituted pyridines. These reactions can proceed through various mechanisms, often involving the formation of a nitrogen-containing intermediate that undergoes cyclization. While some methods employ transition metal catalysts like rhodium(III) to facilitate the coupling of α,β-unsaturated oximes and alkynes, metal-free alternatives are also being explored. nih.govrsc.org Copper-catalyzed oxidative cyclization of oxime acetates has also been developed for the synthesis of polysubstituted quinolines, highlighting the utility of oximes as precursors to nitrogen-containing heterocycles. nih.govrsc.org

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of various heterocyclic compounds. Pyrylium (B1242799) salts, including 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate, can act as potent photoredox catalysts. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These salts can absorb visible light and initiate electron transfer processes, leading to the formation of radical cations that can participate in cycloaddition reactions, such as the [2+2+2] cyclization of alkynes with nitriles to form pyridines. sigmaaldrich.com The use of visible light promotes these transformations without the need for high temperatures or harsh reagents.

Synthesis via 1,5-Diketone Precursors

A classical and widely employed method for the synthesis of pyridines involves the cyclization of 1,5-diketone precursors with a nitrogen source, most commonly ammonia or ammonium acetate. derpharmachemica.comnih.gov The formation of the 1,5-dione intermediate is typically achieved through the condensation of an appropriate aldehyde and ketone. For the synthesis of this compound, this would involve the reaction of 4-methoxybenzaldehyde and 4'-methoxyacetophenone. unlv.edu This one-pot condensation avoids the need to isolate the intermediate 1,5-dione, making it an efficient process. derpharmachemica.com Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of solid acid catalysts like titanium silicate and phase transfer catalysts such as tetrabutylammonium (B224687) hydrogen sulphate (TBAHS). researchgate.netrasayanjournal.co.in

Table 2: One-Pot Synthesis of 2,4,6-Triaryl Pyridines

Aldehyde Ketone Nitrogen Source Catalyst/Solvent Reference
Substituted Benzaldehydes Substituted Acetophenones Ammonium Acetate NaOH / PEG-400 derpharmachemica.com
Aryl Aldehyde Acetophenone Ammonium Acetate Titanium Silicate (TS-1) / Solvent-free researchgate.net
Aromatic Aldehydes Acetophenones Ammonium Acetate TBAHS / Solvent-free rasayanjournal.co.in
4,4'-Difluoro chalcone Substituted Acetophenones Ammonium Acetate Glacial Acetic Acid researchgate.net

Utilization of Pyrylium Salts as Synthetic Intermediates

Pyrylium salts are versatile synthetic intermediates that can be readily converted to a variety of other heterocyclic systems, including pyridines and pyridinium (B92312) salts. researchgate.netorgsyn.org The reaction of a pyrylium salt, such as 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate, with ammonia or a primary amine leads to the corresponding pyridine or N-substituted pyridinium salt. nih.govresearchgate.net This transformation is a key step in many synthetic routes and offers a reliable method for introducing the pyridine core. The synthesis of the pyrylium salt itself can be achieved through the acid-catalyzed condensation of appropriate aldehydes and ketones. unlv.eduresearchgate.net

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing existing synthetic methods and developing new ones.

In the synthesis via 1,5-diketone precursors, the mechanism involves an initial base-catalyzed Claisen-Schmidt condensation between the aldehyde and ketone to form a chalcone (an α,β-unsaturated ketone). A subsequent Michael addition of a second equivalent of the ketone to the chalcone generates the 1,5-dicarbonyl intermediate. Finally, condensation with ammonia or ammonium acetate, followed by cyclization and dehydration (or oxidation), affords the pyridine ring. derpharmachemica.com

For metal-catalyzed reactions, such as the rhodium-catalyzed synthesis from oximes and alkynes, the mechanism is thought to involve the formation of a rhodacycle intermediate. nih.gov The N-O bond of the oxime can act as an internal oxidant in these processes. nih.gov In copper-catalyzed oxidative decarboxylation couplings, the mechanism likely proceeds through the formation of radical intermediates. princeton.edu For instance, the copper catalyst can facilitate the single-electron oxidation of a carboxylate, leading to a radical that can then engage in the desired bond-forming reactions.

Photochemical syntheses utilizing pyrylium salt catalysts operate through a photoinduced electron transfer (PET) mechanism. sigmaaldrich.comsigmaaldrich.com The pyrylium salt, upon absorption of light, is excited to a state where it can accept an electron from a suitable donor. This generates a radical cation, which can then undergo a variety of transformations, including cycloaddition reactions, to ultimately form the pyridine product. sigmaaldrich.com

Identification of Key Intermediates

The multi-step, one-pot synthesis of this compound from 4-methoxyacetophenone, 4-methoxybenzaldehyde, and a nitrogen source like ammonium acetate proceeds through several identifiable intermediates. The reaction pathway is generally accepted to involve an initial series of condensation and addition reactions to build a key precursor that subsequently cyclizes and aromatizes. wikipedia.orgresearchgate.net

The first stage involves a Claisen-Schmidt condensation between one molecule of 4-methoxyacetophenone and the 4-methoxybenzaldehyde to form an α,β-unsaturated ketone, specifically 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (a chalcone). nih.gov Concurrently, a second molecule of 4-methoxyacetophenone can react with ammonia (from ammonium acetate) to generate an enamine intermediate. researchgate.net

The central step of the mechanism is a Michael addition of this enamine to the chalcone. This addition creates a 1,5-dicarbonyl adduct. derpharmachemica.comwikipedia.org This 1,5-dicarbonyl compound is the direct precursor to the heterocyclic ring. Intramolecular cyclization occurs when the amino group of the adduct attacks one of the carbonyl groups, leading to a dihydropyridine intermediate after dehydration. The final step is an oxidation or elimination reaction that results in the stable aromatic pyridine ring. researchgate.netnih.gov

Table 1: Key Intermediates in the Synthesis of this compound

Intermediate NameGeneral StructureRole in Pathway
Enamine of 4-methoxyacetophenoneAr-C(NH₂)=CH₂ (where Ar = 4-methoxyphenyl)Acts as the key nucleophile in the Michael addition.
Chalcone IntermediateAr-CO-CH=CH-Ar (where Ar = 4-methoxyphenyl)Serves as the Michael acceptor, providing the C4 and C5 atoms of the pyridine ring.
1,5-Dicarbonyl AdductAr-CO-CH₂-CH(Ar)-CH₂-CO-Ar (where Ar = 4-methoxyphenyl)Product of the Michael addition; undergoes cyclization. derpharmachemica.comwikipedia.org
Dihydropyridine DerivativeA six-membered ring with one double bond and an amino group.The immediate product of cyclization, which requires aromatization. nih.gov

Proposed Catalytic Cycles and Pathways

Several catalytic systems have been developed to facilitate the synthesis of 2,4,6-triarylpyridines. These catalysts primarily serve to accelerate the condensation, Michael addition, or final aromatization steps.

Acid Catalysis : The use of an acid catalyst, such as glacial acetic acid or boron trifluoride etherate, is a common approach. researchgate.netnih.gov The catalytic cycle involves the protonation of the carbonyl oxygen atoms of both the aldehyde and ketone. This activation increases the electrophilicity of the carbonyl carbons, facilitating the initial Claisen-Schmidt condensation and the subsequent intramolecular cyclization of the 1,5-dicarbonyl intermediate.

Phase-Transfer Catalysis : Catalysts like tetrabutylammonium hydrogen sulphate (TBAHS) have been employed in solvent-free conditions. rasayanjournal.co.in TBAHS acts as a phase-transfer catalyst and a mild acid, promoting the necessary condensation and cyclization reactions in a heterogeneous mixture.

Metal-Catalyzed Aerobic Oxidation : In some methodologies, the final aromatization of the dihydropyridine intermediate is the rate-limiting step. Cobalt-containing magnetic nanoparticles have been used as a recyclable catalyst under aerobic conditions. orgchemres.org The proposed pathway suggests that the cobalt catalyst facilitates the oxidation of the dihydropyridine to the pyridine, using oxygen from the air as the terminal oxidant. This avoids the need for a stoichiometric oxidizing agent, which is sometimes required in other variations of the synthesis. nih.govorgchemres.org

Kröhnke Pyridine Synthesis : This classical named reaction provides a highly versatile route. wikipedia.orgnih.gov The standard Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. The 1,5-dicarbonyl intermediate is formed via a Michael addition, which then cyclizes and eliminates pyridine to form the new pyridine ring. wikipedia.org One-pot variations that generate the required precursors in situ are now common. derpharmachemica.com

Table 2: Catalytic Systems for 2,4,6-Triarylpyridine Synthesis

Catalyst TypeExample(s)Role of Catalyst
Acid CatalystGlacial Acetic Acid, BF₃·OEt₂Activates carbonyl groups for condensation and cyclization. researchgate.netnih.gov
Phase-Transfer CatalystTetrabutylammonium Hydrogen Sulphate (TBAHS)Promotes reaction in solvent-free or heterogeneous conditions. rasayanjournal.co.in
Metal NanoparticlesCobalt on Magnetic HydrotalciteCatalyzes the aerobic oxidation of the dihydropyridine intermediate to the final pyridine. orgchemres.org

Investigations into Radical and Ionic Mechanisms

The formation of the this compound ring from 4-methoxyacetophenone, 4-methoxybenzaldehyde, and ammonium acetate proceeds through a well-established ionic mechanism . The key transformations are classical polar reactions:

Claisen-Schmidt Condensation : An enolate (formed under basic conditions) or enol (under acidic conditions) of 4-methoxyacetophenone nucleophilically attacks the carbonyl of 4-methoxybenzaldehyde, followed by dehydration to form the chalcone.

Michael Addition : An enamine, acting as a soft nucleophile, attacks the β-carbon of the α,β-unsaturated chalcone in a conjugate addition. researchgate.net This is a characteristic ionic reaction.

Cyclization and Aromatization : The final ring-closing step involves the nucleophilic attack of the nitrogen atom on a carbonyl group, followed by elimination of water to form the aromatic ring. wikipedia.org

While radical mechanisms are highly relevant in pyridine chemistry, they are primarily associated with the functionalization of a pre-existing pyridine ring rather than its de novo synthesis. rsc.orgrsc.org For instance, the Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. acs.orgnih.gov Furthermore, pyrylium salts, such as 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate, are well-known photocatalysts that can initiate reactions through photo-induced electron transfer, which involves radical ion intermediates. sigmaaldrich.comsigmaaldrich.com However, the fundamental construction of the triarylpyridine skeleton from acyclic precursors is dominated by ionic pathways.

Computational Studies on Reaction Energetics and Transition States

While detailed computational studies on the reaction energetics and transition states for the specific synthesis of this compound are not extensively documented in the surveyed literature, Density Functional Theory (DFT) calculations have been employed to analyze the electronic properties of this class of compounds.

In a study on newly synthesized 2,4,6-triarylpyridine analogues, DFT calculations were performed to determine the molecular energies and investigate their electronic structure in relation to their biological potential. researchgate.net Such studies typically calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic distribution. Although this research focused on the properties of the final products, it underscores the utility of computational methods in this area. researchgate.net General DFT and time-dependent DFT methods are standard tools for gaining insight into the ground and excited states of complex organic molecules, and are used to optimize molecular geometries and confirm electronic structures. nih.gov The application of these computational tools to map the entire reaction coordinate, including the energies of intermediates and transition states for the multi-step synthesis of this compound, remains a subject for further investigation.

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for 2,4,6-Tris(4-methoxyphenyl)pyridine is not widely published, extensive analysis of closely related analogues provides significant insight into its likely solid-state conformation, aryl group orientations, and crystal packing motifs.

Analysis of Pyridine (B92270) Ring and Aryl Group Orientations

The degree of twist between the central pyridine ring and the attached 4-methoxyphenyl (B3050149) groups can be quantified by dihedral angles. In analogous structures, these angles vary, indicating a degree of conformational flexibility. For instance, in 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, the dihedral angles between the pyridine ring and the two 4-methoxyphenyl rings are 22.28(19)° and 19.81(20)°, while the angle with the 4-phenyl ring is 35.29(18)° nih.gov. In another related molecule, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the dihedral angles between the pyridine ring and the benzene (B151609) rings are 17.26(6)°, 56.16(3)°, and 24.50(6)° cam.ac.uk. It is anticipated that the dihedral angles in this compound would fall within a similar range, leading to a significantly twisted structure where the p-orbitals of the pyridine and aryl rings are not fully conjugated.

CompoundDihedral Angle 1 (°)Dihedral Angle 2 (°)Dihedral Angle 3 (°)Reference
2,6-Bis(4-methoxyphenyl)-4-phenylpyridine22.28(19) (vs 4-methoxyphenyl)19.81(20) (vs 4-methoxyphenyl)35.29(18) (vs phenyl) nih.gov
4-(3-methoxyphenyl)-2,6-diphenylpyridine17.26(6) (vs phenyl)24.50(6) (vs phenyl)56.16(3) (vs 3-methoxyphenyl) cam.ac.uk
4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine22.24(4) (vs peripheral pyridine)2.38(4) (vs peripheral pyridine)48.93(4) (vs 2-methoxyphenyl) researchgate.netsigmaaldrich.com

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces. In related structures, C-H···π interactions are a prominent feature, where a hydrogen atom from an aryl or pyridine ring of one molecule interacts with the π-system of an adjacent molecule nih.gov. These interactions, along with van der Waals forces, would link the molecules into a stable three-dimensional supramolecular architecture. The presence of the electron-rich methoxy (B1213986) groups and the aromatic rings also suggests the possibility of π-π stacking interactions, where the aromatic rings of neighboring molecules pack in a parallel or offset fashion. In some terpyridine derivatives, these interactions, in conjunction with C-H···N hydrogen bonds, create two-dimensional networks researchgate.netsigmaaldrich.com.

Spectroscopic Techniques for Structural Probing

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for confirming the molecular structure of this compound in solution and identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

Methoxy Protons (-OCH₃): A sharp singlet would be expected around δ 3.8-3.9 ppm, characteristic of methoxy groups attached to an aromatic ring rsc.org.

Aromatic Protons:

The protons on the pyridine ring would likely appear as a singlet in the region of δ 7.5-8.0 ppm.

The protons on the 4-methoxyphenyl rings will exhibit an AA'BB' splitting pattern due to the para-substitution. The protons ortho to the pyridine ring (H-2' and H-6') would likely resonate downfield (around δ 7.9-8.1 ppm) compared to the protons meta to the pyridine ring (H-3' and H-5', ortho to the methoxy group), which would appear more upfield (around δ 6.9-7.1 ppm) due to the electron-donating effect of the methoxy group rsc.org.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-56 ppm rsc.org.

Aromatic and Pyridine Carbons: A series of signals in the aromatic region (δ 110-165 ppm) would be observed.

The carbon atoms of the pyridine ring are expected to resonate in the δ 150-160 ppm (for C-2, C-4, C-6) and δ 110-120 ppm (for C-3, C-5) range.

For the 4-methoxyphenyl groups, the carbon attached to the oxygen (C-4') would be the most downfield (around δ 160-162 ppm), followed by the carbon attached to the pyridine ring (C-1'). The ortho (C-2', C-6') and meta (C-3', C-5') carbons would appear at distinct chemical shifts rsc.org.

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H3.8 - 3.9SingletMethoxy protons (-OCH₃)
¹H7.5 - 8.0SingletPyridine protons (H-3, H-5)
¹H7.9 - 8.1DoubletAryl protons ortho to pyridine
¹H6.9 - 7.1DoubletAryl protons meta to pyridine
¹³C55 - 56QuartetMethoxy carbon (-OCH₃)
¹³C110 - 165-Pyridine and Aryl carbons

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Based on data from similar structures like 2-(4-methoxyphenyl)benzo[d]thiazole researchgate.net, the following vibrations are expected:

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands in the region of 3100-3000 cm⁻¹. The C-H stretching of the methoxy group will be observed around 2950-2850 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyridine ring and the C=C bonds in the aromatic rings will give rise to several strong to medium intensity bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the region of 1250-1200 cm⁻¹ (asymmetric stretching) and a weaker band around 1050-1000 cm⁻¹ (symmetric stretching).

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings (para-disubstituted) would result in a strong absorption band in the 850-800 cm⁻¹ region due to out-of-plane C-H bending.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2950 - 2850C-H Stretch-OCH₃
1600 - 1450C=N / C=C StretchPyridine / Aromatic Rings
1250 - 1200C-O Stretch (asymmetric)Aryl-alkyl ether
1050 - 1000C-O Stretch (symmetric)Aryl-alkyl ether
850 - 800C-H Bending (out-of-plane)para-disubstituted Aromatic

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of molecules. For the compound this compound, HRMS provides unambiguous confirmation of its molecular formula by measuring the mass-to-charge ratio (m/z) of its protonated form, [M+H]⁺, with exceptional accuracy.

Detailed analysis using Electrospray Ionization (ESI) as the ionization source reveals a high degree of correlation between the experimentally observed mass and the theoretically calculated mass for the protonated molecule. Research has reported the characterization of this compound using HRMS (ESI). rsc.org The calculated mass for the protonated molecule, [C₂₆H₂₄NO₃]⁺, is 398.1751, while the experimentally found mass is 398.1761. rsc.org This close agreement, with a minimal mass error, provides strong evidence for the successful synthesis and purity of the compound.

The high-resolution data is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in the analysis of complex organic molecules. The precise mass measurement afforded by HRMS, therefore, serves as a definitive analytical benchmark for the structural verification of this compound.

ParameterValue
Molecular FormulaC₂₆H₂₃NO₃
Ion[M+H]⁺
Calculated m/z398.1751
Found m/z398.1761
Mass Error (ppm)2.51

Electronic and Photophysical Properties: Experimental and Theoretical Frameworks

Electronic Structure and Molecular Orbital Analysis

Theoretical and computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of molecules like 2,4,6-Tris(4-methoxyphenyl)pyridine. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding the compound's reactivity and optical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller gap generally indicates a molecule that is more easily excitable.

Table 1: Representative Theoretical Data for Related Pyridine (B92270) Derivatives

Compound Method/Basis Set HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Pyridine DFT/B3LYP/6-31G(d,p) -6.77 -0.45 6.32
2-Methoxypyridine - - - -
4-Methoxypyridine (B45360) - - - -

No specific experimental or calculated values for the electronegativity and dipole moment of this compound were found in the reviewed literature. However, theoretical calculations for pyridine itself show a significant dipole moment. researchgate.net

Absorption Spectroscopy Studies

UV-Visible absorption spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of light at specific wavelengths corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one.

For the closely related pyrylium (B1242799) salt, 2,4,6-Tris(4-methoxyphenyl)pyrylium, solutions have been reported to absorb light strongly in the 300-500 nm range. In its triflimide salt form, the trimethoxy-substituted pyrylium salt emits intense green light with a maximum around 526 nm in acetonitrile (B52724) solution. While this data is for the cationic pyrylium form, it suggests that the neutral pyridine compound will also exhibit significant absorption in the UV-Vis region. The absorption maxima are expected to be influenced by the solvent polarity. biointerfaceresearch.com

Table 2: Illustrative UV-Visible Absorption Data for a Related Pyrylium Salt

Compound Solvent Absorption Maxima (λmax, nm)
2,4,6-Tris(4-methoxyphenyl)pyrylium triflimide Acetonitrile ~526 (Emission)

Note: This table is based on data for the corresponding pyrylium salt and is for illustrative purposes. Specific absorption maxima for the neutral pyridine were not found.

The absorption bands observed in the UV-Visible spectrum of this compound are expected to arise from π → π* and n → π* electronic transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically intense. These transitions are associated with the extensive conjugated system of the molecule, encompassing the pyridine and phenyl rings. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. These transitions are generally weaker than π → π* transitions. The presence of the electron-donating methoxy (B1213986) groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2,4,6-triphenylpyridine, due to the destabilization of the π orbitals and a consequent reduction in the HOMO-LUMO gap.

Emission Spectroscopy and Luminescence Phenomena

A full understanding of the emissive properties of this compound requires detailed experimental investigation.

Investigation of Thermally Activated Delayed Fluorescence (TADF)

The phenomenon of Thermally Activated Delayed Fluorescence (TADF) is a mechanism that can enhance the efficiency of light-emitting devices by harvesting triplet excitons. This process typically occurs in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). To date, no studies have been conducted to determine if this compound exhibits TADF. Such an investigation would involve temperature-dependent emission studies and transient photoluminescence measurements to identify the presence of a delayed fluorescence component.

Solvent-Dependent Effects on Emission Maxima

The polarity of the solvent can significantly influence the emission properties of a fluorophore, a phenomenon known as solvatochromism. The study of the emission maxima of this compound in a range of solvents with varying polarities would provide valuable information about the nature of its excited state, particularly its dipole moment. However, such systematic studies have not yet been reported.

Computational Photophysical Investigations

Theoretical calculations are a powerful tool for complementing experimental findings and providing deeper insights into the electronic structure and photophysical processes of molecules.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of molecules. TD-DFT calculations for this compound would be invaluable for understanding the nature of its electronic transitions (e.g., π-π, n-π) and for predicting key parameters such as excitation energies and oscillator strengths. At present, no such theoretical studies have been published for this compound.

Supramolecular Chemistry and Non Covalent Architectures

Role of π-Stacking Interactions in Self-Assembly

π-stacking is a crucial non-covalent interaction in the self-assembly of aromatic molecules. mdpi.com It arises from the electrostatic and van der Waals interactions between the electron clouds of aromatic rings. In the case of 2,4,6-Tris(4-methoxyphenyl)pyridine, the central pyridine (B92270) ring and the three peripheral methoxyphenyl rings provide ample opportunity for π-stacking.

The geometry of these interactions can vary, leading to different supramolecular structures. Common arrangements include:

Face-to-face: Where the aromatic rings are parallel to each other.

Parallel-displaced: Where the rings are parallel but offset.

T-shaped or edge-to-face: Where the edge of one aromatic ring interacts with the face of another.

The presence of electron-donating methoxy (B1213986) groups on the phenyl rings influences the electron density of these rings, which in turn affects the strength and nature of the π-stacking interactions. These interactions are fundamental in directing the formation of one-, two-, or even three-dimensional structures in the solid state. nih.govrsc.org For instance, similar pyridine-containing structures have been shown to form two-dimensional supramolecular networks through a combination of C–H⋯π and π–π interactions. nih.gov

Table 1: Typical Geometries and Energies of π-Stacking Interactions

Interaction Type Typical Distance (Å) Typical Energy (kJ/mol)
Face-to-Face 3.3 - 3.8 5 - 10
Parallel-Displaced 3.3 - 3.8 5 - 12
T-shaped 4.5 - 5.5 2 - 8

Note: These are general values and can vary depending on the specific molecular and environmental context.

Analysis of Hydrogen Bonding Networks in Solid and Solution States

While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor. The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy groups can participate in hydrogen bonding with suitable donor molecules or even with weaker C-H donors from neighboring molecules.

In the solid state, C–H⋯N and C–H⋯O hydrogen bonds can play a significant role in the crystal packing. nih.govresearchgate.net These weak hydrogen bonds, in conjunction with π-stacking, can lead to the formation of well-defined supramolecular motifs. For example, in related terpyridine structures, pairwise C—H⋯N hydrogen bonds have been observed to form inversion dimers. nih.gov In solution, the potential for hydrogen bonding with solvent molecules can influence the solubility and the initial stages of self-assembly. The study of related polyphenol structures highlights the importance of O—H⋯O and O—H⋯N hydrogen bonds in forming extensive networks. researchgate.net

This compound as a Building Block in Supramolecular Assemblies

The defined geometry and multiple interaction sites of this compound make it an excellent candidate as a tecton, or building block, for designing complex supramolecular architectures. nih.gov Its rigid core and peripheral functional groups can be exploited to direct the formation of predictable and stable assemblies.

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. nih.gov The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. While this compound itself is not a classic host with a pre-formed cavity, its self-assembled structures can create voids capable of encapsulating guest molecules.

The driving forces for host-guest complexation are non-covalent interactions such as:

Hydrogen bonding

Ion-dipole interactions

Van der Waals forces

Hydrophobic effects

The principles of host-guest chemistry can be applied to systems involving this pyridine derivative, for instance, by co-crystallizing it with guest molecules that can interact with the methoxy groups or the pyridine nitrogen. rsc.org

The self-assembly of this compound into larger, ordered structures is a spontaneous process driven by the minimization of free energy. The final architecture is determined by the interplay of the various non-covalent interactions. By modifying the peripheral groups or introducing other interacting molecules, it is possible to control the self-assembly process and create a variety of supramolecular structures, such as discrete oligomers, extended polymers, or porous frameworks. The study of how different N-donor ligands and other molecules assemble highlights the potential for creating diverse networks, including stacked layers and helical chains. nih.gov

Applications in Advanced Materials Science

Development as Ligands for Metal Coordination Complexes

Pyridine (B92270) and its derivatives are fundamental building blocks in coordination chemistry, valued for their ability to form stable complexes with a wide range of metal ions. nih.gov The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a potent Lewis base or ligand. The 2,4,6-triarylpyridine scaffold is particularly noteworthy for its structural rigidity and potential to create well-defined coordination geometries.

While specific research on 2,4,6-Tris(4-methoxyphenyl)pyridine as a ligand is emerging, extensive studies on closely related tris(pyridyl) compounds, such as 2,4,6-tris(2-pyridyl)-s-triazine (tpt) and 2,4,6-tris(4-pyridyl)-1,3,5-triazine, highlight the vast potential of this structural motif. These analogous ligands have been successfully employed to construct a diverse array of mono- and polynuclear metal complexes, coordination polymers, and metal-organic frameworks (MOFs). nih.govrsc.org They can coordinate with metal ions in various modes, acting as bidentate or tridentate linkers to build complex one-, two-, or three-dimensional networks. researchgate.net For instance, Co(II) and Ni(II) MOFs based on tris(pyridyl) ligands have been synthesized, demonstrating porous frameworks with potential applications in gas sorption and catalysis. rsc.orgrsc.org The ability of these ligands to bridge multiple metal centers is crucial for constructing higher-order, multidimensional structures. Given these precedents, this compound is recognized as a promising candidate for designing novel coordination materials with tailored electronic, magnetic, and catalytic properties.

Function as Photosensitizers in Photocatalysis

Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, thereby initiating a photochemical reaction. This process is central to photocatalysis. While this compound itself is a precursor, its oxidized, cationic form—the pyrylium (B1242799) salt—is a highly effective photosensitizer.

The derivative, 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate, is a triarylpyrylium salt that is utilized as a photosensitizer in various chemical transformations, including photocatalysis and polymerization. These pyrylium salts are capable of absorbing light and initiating electron transfer processes, which can be harnessed to drive chemical reactions. For example, they can catalyze photo-induced electron transfer for radical-cation Diels-Alder reactions. The core structure provided by the tris(aryl)pyridine framework is essential to the stability and photosensitizing capability of the resulting pyrylium catalyst.

Utilization in Organic Optoelectronic Devices

The unique electronic and photophysical properties of this compound and its derivatives make them highly suitable for applications in organic optoelectronics. The pyridine core acts as an electron-accepting unit, while the peripheral methoxyphenyl groups are electron donors, creating an intrinsic donor-acceptor character that facilitates charge transport.

In OLEDs, materials that can efficiently transport charge carriers (holes and electrons) are essential for high performance. Research on compounds structurally similar to this compound has demonstrated their effectiveness as hole-transporting materials (HTMs). For instance, a series of pyridine-appended pyrene derivatives, including the closely related 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine, have been developed and studied as HTMs. acs.orgresearchgate.net These materials possess suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV) that align well with the work function of common anodes like indium tin oxide (ITO), facilitating efficient hole injection into the emissive layer. researchgate.net Furthermore, these pyridine-based molecules exhibit good thermal stability and suitable triplet energies, which are desirable characteristics for durable and efficient OLEDs. researchgate.net Devices fabricated with these pyrene-pyridine HTMs have shown stable performance with low efficiency roll-off at high brightness. researchgate.net

The development of efficient and stable hole-transporting materials is also a critical area of research for perovskite solar cells (PSCs), a promising photovoltaic technology. The 2,4,6-triarylpyridine scaffold has been successfully used as the core for novel, dopant-free HTMs in inverted planar PSCs. researchgate.net In a study of new HTMs, a molecule featuring the this compound core (designated D104) was synthesized and integrated into a PSC device. researchgate.net

Without the need for chemical dopants, which can often degrade device stability, the D104-based device achieved a notable power conversion efficiency (PCE). researchgate.net The stability of these devices is also a key advantage; unencapsulated devices using related triarylpyridine HTMs retained up to 75% of their initial efficiency after 275 hours in an ambient environment. researchgate.net

Material DesignationCore StructureApplicationPower Conversion Efficiency (PCE)Reference
D1042,4,6-TriarylpyridineDopant-Free HTM in PSCs16.28% researchgate.net

This table summarizes the performance of a hole-transporting material based on the this compound core in a perovskite solar cell.

Similar to their role in photocatalysis, the cationic pyrylium salts derived from this compound are the active species in dye-laser applications. A laser dye is a fluorescent organic compound that can be used as the gain medium in a liquid laser. Key properties for a good laser dye include high fluorescence quantum yield and solubility at high concentrations. squarespace.com

The salt 2,4,6-tris(4-methoxyphenyl)pyrylium tetrachloroferrate has been shown to exhibit properties ideal for lasing. squarespace.com When subjected to intense pulsed laser excitation in solution, this compound demonstrates fluorescence lifetime shortening and spectral line width narrowing, which are characteristic signatures of stimulated emission. squarespace.com Ultimately, it achieves free-running laser action, confirming its potential as an active material for tunable dye lasers. squarespace.com

Functional Materials for Molecular Recognition and Sensing

The design of materials for molecular recognition and chemical sensing relies on creating specific and detectable interactions between a host material and a target analyte. The rigid, well-defined structure of the 2,4,6-triarylpyridine framework, combined with the potential for functionalization at the peripheral phenyl rings, makes it a theoretically attractive scaffold for developing chemical sensors. The nitrogen atom of the central pyridine ring could act as a hydrogen bond acceptor or a metal coordination site, allowing for interactions that could be transduced into an optical or electronic signal. However, based on a review of the current scientific literature, specific research focused on the application of this compound for molecular recognition and sensing has not been prominently documented.

Exploration of Sensing Mechanisms

While direct and extensive research into the specific sensing mechanisms of this compound is still developing, its structural motifs suggest a strong potential for use in chemical sensing applications. The electron-rich methoxy (B1213986) groups and the central pyridine ring can engage in various non-covalent interactions, which are fundamental to sensing. The fluorescence properties of triarylpyridine derivatives are often sensitive to their local environment, a characteristic that can be exploited for sensing applications. For instance, changes in solvent polarity or the presence of specific analytes can modulate the fluorescence emission, providing a detectable signal. The interaction with metal ions or other guest molecules can lead to changes in its photophysical properties, forming the basis for a sensing response. Future research is anticipated to further elucidate the specific sensing capabilities and mechanisms of this compound.

Design as Ligands for Specific Molecular Recognition (e.g., G-Quadruplex binding)

A significant area of application for this compound and its derivatives is in the field of molecular recognition, particularly as ligands for biologically relevant structures like G-quadruplex DNA. nih.govrsc.orgcam.ac.ukuea.ac.ukresearchgate.net G-quadruplexes are secondary structures found in guanine-rich nucleic acid sequences and are implicated in critical cellular processes, making them attractive targets for therapeutic intervention. nih.govresearchgate.net

The triarylpyridine scaffold is considered a versatile template for the design of G-quadruplex ligands. nih.govrsc.orgcam.ac.ukuea.ac.ukresearchgate.net These compounds have shown the ability to discriminate between different G-quadruplex structures and show low affinity for duplex DNA. nih.govrsc.orgcam.ac.ukuea.ac.ukresearchgate.net The binding is thought to occur through π-π stacking interactions between the aromatic core of the ligand and the G-tetrads of the quadruplex. nih.gov The rotatable bonds of the triarylpyridine structure allow for conformational adjustments, which can contribute to selective binding. nih.gov

A metal-free synthetic method has been developed for the synthesis of 2,4,6-trisubstituted pyridines, including this compound, with the explicit aim of creating G-quadruplex binding ligands. nih.govacs.orgnii.ac.jp This highlights the intentional design of this class of molecules for specific molecular recognition of G-quadruplex DNA. nih.govacs.orgnii.ac.jp

Table 1: Synthesis and Characterization of this compound nih.govacs.orgnii.ac.jp

PropertyValue
CAS Number 33567-23-6
Molecular Formula C27H23NO3
Appearance White solid
Melting Point 131–133 °C
¹H NMR (400 MHz, CDCl₃) δ 8.15 (d, J = 8.7 Hz, 4H), 7.73 (s, 2H), 7.69 (d, J = 8.7 Hz, 2H), 7.01-7.06 (m, 6H), 3.88 (s, 6H), 3.87 (s, 3H)

Incorporation into Dendrimers and Liquid Crystalline Materials

The rigid and aromatic nature of the this compound core makes it a suitable candidate for incorporation into more complex macromolecular structures like dendrimers and liquid crystalline materials.

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core. mdpi.commdpi.comnih.gov The incorporation of functional units like triarylpyridines can impart specific properties to the resulting dendrimer, such as luminescence or ion-sensing capabilities. While specific examples of dendrimers built with a this compound core are not yet widely reported, the synthesis of functionalized triarylpyridines opens the door to their use as building blocks in dendritic architectures. rsc.org The ability to attach polymer chains to a triarylpyridine core has been demonstrated, suggesting the feasibility of creating dendrimers with a central this compound unit. rsc.org

Liquid Crystalline Materials: Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. nih.govwhiterose.ac.uknih.govmdpi.commdpi.com The rod-like or disc-like shape of molecules is often a prerequisite for liquid crystalline behavior. The extended, rigid structure of this compound suggests its potential as a mesogenic core in the design of novel liquid crystalline materials. By attaching flexible side chains to the triarylpyridine core, it is conceivable to induce liquid crystalline phases. The study of pyridine-based liquid crystals is an active area of research, and the unique electronic properties of the triarylpyridine unit could lead to the development of new photoresponsive or electro-optic materials. nih.govwhiterose.ac.uknih.gov

Potential in Non-linear Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, a property that is crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. rsc.orgacs.orgnih.govelsevierpure.com Molecules with large π-conjugated systems and significant charge asymmetry often exhibit strong NLO properties.

The structure of this compound, with its extended aromatic system and the presence of electron-donating methoxy groups, suggests that it may possess interesting NLO properties. The delocalization of π-electrons across the pyridine and phenyl rings can lead to a large molecular hyperpolarizability, which is a measure of the NLO response. While specific experimental data on the NLO properties of this compound are not yet available, computational studies on similar pyridine derivatives have shown their potential as NLO materials. researchgate.net Further investigation into the NLO characteristics of this compound could reveal its utility in the development of new materials for advanced optical applications.

Future Research Directions and Emerging Opportunities

Innovations in Synthetic Strategies for Enhanced Structural Diversity and Functionality

The synthesis of 2,4,6-triarylpyridines, often called Kröhnke pyridines, is a mature field, yet there is continuous innovation aimed at improving efficiency, sustainability, and access to a wider variety of functionalized derivatives. orgchemres.orgrsc.org Traditional methods are being supplanted by modern techniques that offer milder reaction conditions and higher yields.

A significant area of development is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules like triarylpyridines from simple, readily available starting materials in a single step. nih.gov Recent protocols have demonstrated the use of hexamethyldisilazane (B44280) (HMDS) as an effective nitrogen source under microwave irradiation, with Lewis acids controlling the selective synthesis of pyridines. nih.govrsc.org Another innovative approach involves using cobalt-decorated magnetic hydrotalcite nanoparticles as a reusable, heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines under solvent-free conditions. orgchemres.org This method is advantageous due to the easy separation of the catalyst from the reaction mixture using an external magnet and its consistent performance over multiple cycles. orgchemres.org

Future research will likely focus on expanding the substrate scope of these reactions to include a broader range of aromatic and heteroaromatic aldehydes and ketones, leading to triarylpyridines with precisely tuned electronic and steric properties. rsc.orgrsc.org The development of asymmetric syntheses to produce chiral, non-centrosymmetric triarylpyridines is another exciting frontier.

Synthetic Method Key Features Reactants Example Advantages
Microwave-Assisted MCR nih.govresearchgate.netUses hexamethyldisilazane (HMDS) as a nitrogen source; Lewis acid-controlled selectivity.Aromatic ketones, aldehydes, HMDSHigh efficiency, reduced reaction times.
Magnetic Nanocatalysis orgchemres.orgEmploys a reusable Fe₃O₄/HT-Co catalyst; solvent-free conditions.Acetophenones, aryl aldehydes, ammonium (B1175870) acetate (B1210297)Eco-friendly, easy catalyst recovery, high product yields.
Triflic Acid Catalysis rsc.orgCondensation of benzylamines with acetophenones.Benzylamines, acetophenonesAvoids an external nitrogen source.
Kröhnke Synthesis rsc.orgRegiocontrolled synthesis from chalcones.Chalcones, ethyl 2-nitroacetateAccess to unsymmetrical triarylpyridines.

Advancements in Computational Modeling for Precise Property Prediction and Design

Computational chemistry is an indispensable tool for accelerating the discovery and development of new triarylpyridine-based materials. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations allow for the prediction of molecular properties before undertaking complex and time-consuming synthesis. nih.govrsc.org

For a molecule like 2,4,6-Tris(4-methoxyphenyl)pyridine, DFT calculations can predict its geometric and electronic structure, including the dihedral angles between the central pyridine (B92270) ring and the peripheral phenyl rings, which are known to be non-coplanar. nih.gov These calculations are crucial for understanding the molecule's photophysical properties, such as its absorption and emission spectra, which are vital for applications in optical or electronic devices. researchgate.net

Molecular docking studies can be used to predict the binding affinity of triarylpyridine derivatives to biological targets, such as enzymes or DNA structures. rsc.orgrsc.org For instance, triarylpyridines have been investigated as G-quadruplex stabilizing ligands, a property that could be exploited in anticancer therapies. mdpi.comnih.gov Computational models can help in designing new derivatives with enhanced binding and selectivity. rsc.org Furthermore, MD simulations can provide insights into the dynamic stability of these molecules when interacting with targets or when integrated into larger systems like metal-organic frameworks. nih.gov

Computational Method Predicted Properties Relevance for Triarylpyridines
Density Functional Theory (DFT) nih.govMolecular geometry, electronic structure, stability, electrostatic potential.Predicting photophysical properties for optoelectronics and photocatalysis.
Molecular Docking rsc.orgrsc.orgBinding affinity and mode of interaction with biological targets.Designing derivatives for therapeutic applications (e.g., anticancer agents).
Molecular Dynamics (MD) nih.govDynamic stability of molecule-target complexes, conformational changes.Assessing the stability of ligands in biological environments or materials.
ADMET Prediction nih.govAbsorption, Distribution, Metabolism, Excretion, and Toxicity.Evaluating drug-likeness of derivatives for pharmaceutical development.

Exploration of Novel Material Applications and Device Integrations

The unique π-conjugated structure of this compound makes it an attractive building block for advanced functional materials. rsc.org The nitrogen atom in the pyridine ring provides a coordination site for metal ions, enabling the construction of sophisticated supramolecular structures such as Metal-Organic Frameworks (MOFs). researchgate.netrsc.orgrsc.org MOFs built from triarylpyridine-type ligands have shown promise in gas sorption and separation, with potential applications in carbon capture. rsc.org

The electron-rich nature of this compound, conferred by the methoxy (B1213986) groups, suggests its utility in organic electronics. Pyridine derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The precursor to this compound, 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate, is a known photocatalyst used to initiate reactions like stereoselective [2+2] cycloadditions and radical-cation Diels-Alder reactions. chemicalbook.com This highlights the potential of the core structure in photochemistry and organic synthesis.

Furthermore, the ability of certain triarylpyridines to act as G-quadruplex ligands opens up applications in cancer therapy. mdpi.comnih.gov These compounds can stabilize G-quadruplex structures in the telomeres of cancer cells, leading to cell death. Research has shown that combining triarylpyridines with drugs like chloroquine (B1663885) can enhance their anticancer effects by promoting lysosomal membrane permeabilization. mdpi.comnih.govmdpi.com

Application Area Relevant Properties of Triarylpyridines Specific Examples/Potential Use
Materials Science (MOFs) rsc.orgrsc.orgRigid structure, available nitrogen coordination site.Gas storage and separation, catalysis.
Photocatalysis chemicalbook.comPhotoredox activity (in pyrylium (B1242799) salt form).Initiating stereoselective organic reactions.
Organic Electronics researchgate.netπ-conjugated system, tunable electronic properties.Components in organic light-emitting diodes (OLEDs).
Medicinal Chemistry mdpi.comnih.govAbility to stabilize G-quadruplex DNA structures.Development of novel anticancer agents.

Addressing Challenges and Identifying Breakthroughs in Triarylpyridine Chemistry

Despite the promising outlook, several challenges remain in the field of triarylpyridine chemistry. A key challenge is the development of highly regioselective synthetic methods for producing unsymmetrical triarylpyridines, which are crucial for fine-tuning material properties. rsc.org Improving the sustainability of synthetic protocols by reducing waste and using greener solvents and catalysts continues to be a major goal. orgchemres.org In medicinal applications, overcoming drug resistance and improving the specificity of triarylpyridine-based therapeutic agents are significant hurdles. mdpi.comnih.gov

Potential breakthroughs are on the horizon. The integration of high-throughput screening with automated synthesis and computational modeling could dramatically accelerate the discovery of new triarylpyridines with desired functions. Advances in catalysis, particularly the use of earth-abundant metals and photocatalysis, promise more efficient and environmentally friendly production methods. orgchemres.orgchemicalbook.com In materials science, the design of "smart" triarylpyridine-based materials that respond to external stimuli (e.g., light, pH) could lead to novel sensors and actuators. As our understanding of the complex biological pathways deepens, the rational design of next-generation triarylpyridine drugs with multiple modes of action may offer solutions to challenging diseases. mdpi.com The continued exploration of this versatile chemical scaffold is set to unlock a wide range of scientific and technological innovations. rsc.org

Q & A

What are the established synthetic routes for 2,4,6-Tris(4-methoxyphenyl)pyridine, and how do reaction conditions influence yields?

Classification: Basic
Methodological Answer:
A common approach involves the cyclization of 4-methoxyphenyl-substituted precursors under acidic or catalytic conditions. For example, pyrylium salt intermediates (e.g., 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate) are synthesized via condensation reactions using trifluoromethanesulfonic acid as a catalyst, followed by reduction or nucleophilic substitution to yield the pyridine derivative . Key variables include solvent polarity (acetonitrile or dichloromethane) and temperature control (0–25°C), which affect reaction rates and byproduct formation. Evidence from photoredox catalysis studies suggests that electron-donating methoxy groups stabilize intermediates, improving yields (~70–85%) under inert atmospheres .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Classification: Advanced
Methodological Answer:
Discrepancies in NMR or mass spectrometry data often arise from impurities, solvent effects, or tautomeric equilibria. To address this:

  • Standardization: Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and calibrate instruments with certified reference materials.
  • Advanced Techniques: Employ 2D NMR (COSY, HSQC) to distinguish overlapping signals from methoxy (-OCH₃) and aromatic protons. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm, while pyridine ring protons resonate at δ 6.5–8.5 ppm .
  • Cross-Validation: Compare data with structurally analogous compounds (e.g., 2,4,6-Tris(4-aminophenyl)pyridine) to identify substituent-specific shifts .

What are the optimal conditions for characterizing crystallographic properties of this compound?

Classification: Basic
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Crystallization: Use slow evaporation from a saturated solution in ethanol or ethyl acetate. Methoxy groups enhance crystal packing via π-π stacking and van der Waals interactions.
  • Data Collection: Cool crystals to 100 K to minimize thermal motion artifacts.
  • Analysis: Refine structures using software like SHELXL, focusing on bond angles (C-N-C ~120°) and torsion angles to confirm planarity .

How does this compound function in photoredox catalysis, and what experimental parameters are critical?

Classification: Advanced
Methodological Answer:
The compound’s pyridine core and electron-rich methoxy groups enable it to act as a photosensitizer. Applications include:

  • Light Absorption: UV-Vis spectra show strong absorbance at 300–400 nm, ideal for visible-light-driven reactions .
  • Catalytic Cycles: In the presence of Co(I) catalysts (e.g., (Bu₄N)₄CoW₁₂O₄₀), it facilitates electron transfer in radical trapping reactions. Optimize by adjusting light intensity (450 nm LEDs) and catalyst loading (1–5 mol%) .
  • Quenching Studies: Use transient absorption spectroscopy to monitor excited-state lifetimes (~ns range) and identify competing pathways .

What safety protocols are essential when handling this compound in oxidative environments?

Classification: Basic
Methodological Answer:

  • Storage: Keep in amber vials under nitrogen at –20°C to prevent degradation. Avoid exposure to moisture or strong oxidizers (e.g., peroxides) .
  • Handling: Use fume hoods, nitrile gloves, and PPE. Methoxy groups may decompose under UV light, releasing volatile byproducts (monitor via GC-MS) .
  • Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (P501/P502 protocols) .

How do steric and electronic effects of methoxy substituents influence reactivity in cross-coupling reactions?

Classification: Advanced
Methodological Answer:

  • Steric Effects: Bulky 4-methoxyphenyl groups hinder nucleophilic attack at the pyridine’s 2- and 6-positions, favoring regioselective functionalization at the 4-position.
  • Electronic Effects: Electron-donating methoxy groups increase electron density on the pyridine ring, enhancing participation in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (3:1) at 80°C for optimal results .
  • Kinetic Studies: Monitor reaction progress via HPLC-MS to quantify intermediates and byproducts .

What analytical methods are recommended for assessing purity in multi-step syntheses?

Classification: Basic
Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate unreacted precursors.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 408.16 for C₂₇H₂₅NO₃) .
  • Elemental Analysis: Validate %C, %H, and %N within ±0.3% of theoretical values .

What strategies mitigate decomposition during long-term storage?

Classification: Advanced
Methodological Answer:

  • Stabilizers: Add radical scavengers (e.g., BHT, 0.1 wt%) to inhibit autoxidation .
  • Lyophilization: Freeze-dry under vacuum to remove trace solvents (e.g., residual DMF) that accelerate hydrolysis .
  • Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic FT-IR analysis to detect carbonyl byproducts .

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